molecular formula C67H106N10O16 B1139226 Acetylene-linker-Val-Cit-PABC-MMAE CAS No. 1411977-95-1

Acetylene-linker-Val-Cit-PABC-MMAE

Cat. No.: B1139226
CAS No.: 1411977-95-1
M. Wt: 1307.62
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylene-linker-Val-Cit-PABC-MMAE is a compound that consists of an antibody-drug conjugate (ADC) linker (Acetylene-linker-Val-Cit-PABC) and a potent tubulin inhibitor (MMAE). This compound is used in the development of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetylene-linker-Val-Cit-PABC-MMAE involves multiple steps, including the preparation of the linker and the conjugation of the drug. The linker, Acetylene-linker-Val-Cit-PABC, is synthesized through a series of chemical reactions that introduce the acetylene group and the Val-Cit-PABC moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Acetylene-linker-Val-Cit-PABC-MMAE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development .

Scientific Research Applications

Acetylene-linker-Val-Cit-PABC-MMAE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acetylene-linker-Val-Cit-PABC-MMAE involves the targeted delivery of MMAE to cancer cells. The Val-Cit-PABC linker is designed to be cleaved by cathepsin B, an enzyme found in tumor lysosomes. Once cleaved, MMAE is released and inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Vedotin: A cysteine-reactive vcMMAE construct used in clinically tested ADCs.

    Duocarmycins: DNA-damaging agents used in ADCs.

    Pyrrolobenzodiazepines: Another class of DNA-damaging agents.

    Camptothecins: Topoisomerase inhibitors used in ADCs.

    Daunorubicins/Doxorubicins: Anthracycline antibiotics used in ADCs

Uniqueness

Acetylene-linker-Val-Cit-PABC-MMAE is unique due to its specific linker design, which allows for precise targeting and release of the cytotoxic drug within cancer cells. This specificity reduces off-target effects and enhances the therapeutic index of ADCs .

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H106N10O16/c1-16-33-90-34-35-91-36-37-92-40-53(78)73-55(41(3)4)63(83)72-50(25-21-31-69-66(68)86)62(82)71-49-29-27-47(28-30-49)39-93-67(87)76(13)57(43(7)8)64(84)74-56(42(5)6)65(85)75(12)58(44(9)17-2)52(88-14)38-54(79)77-32-22-26-51(77)60(89-15)45(10)61(81)70-46(11)59(80)48-23-19-18-20-24-48/h1,18-20,23-24,27-30,41-46,50-52,55-60,80H,17,21-22,25-26,31-40H2,2-15H3,(H,70,81)(H,71,82)(H,72,83)(H,73,78)(H,74,84)(H3,68,69,86)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNJEHBZUVWTEJ-MKXMLHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)COCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H106N10O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1307.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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